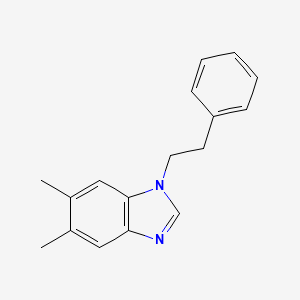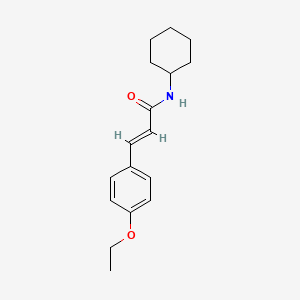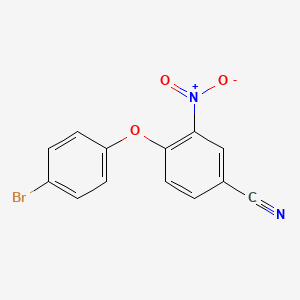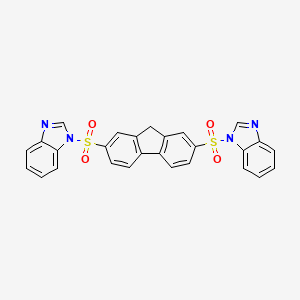
5,6-Dimethyl-1-(2-phenylethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-1-(2-phenylethyl)benzimidazole: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzimidazole core with two methyl groups at positions 5 and 6, and a phenylethyl group at position 1.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with various cellular targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
For instance, some benzimidazole derivatives have shown cytotoxic activity, suggesting their potential interaction with cellular targets involved in cell proliferation .
Biochemical Pathways
Benzimidazole derivatives have been implicated in various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and immune response .
Result of Action
Some benzimidazole derivatives have demonstrated anticancer activity, suggesting their potential to induce cell-cycle arrest and apoptosis in certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain aromatic ketones, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and the overall biochemical reaction.
Cellular Effects
The effects of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function
Temporal Effects in Laboratory Settings
The temporal effects of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, which can influence its efficacy and the observed effects on cells
Dosage Effects in Animal Models
The effects of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These findings are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, which facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and efficacy in different cellular compartments.
Subcellular Localization
The subcellular localization of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method includes:
Condensation Reaction: Reacting ortho-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring.
Alkylation: Introducing the phenylethyl group through an alkylation reaction using phenylethyl bromide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the benzimidazole ring can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated benzimidazole derivatives can be used with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Benzimidazole derivatives, including this compound, have shown promise in medicinal chemistry for their antimicrobial, antiviral, anticancer, and antifungal activities .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use in various industrial applications, including as catalysts and in material science.
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: A simpler derivative without the phenylethyl group.
2-Phenylbenzimidazole: Lacks the methyl groups at positions 5 and 6.
6-Chloro-2-phenethylbenzimidazole: Contains a chlorine atom at position 6 instead of methyl groups.
Uniqueness: 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole is unique due to the presence of both methyl groups and the phenylethyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacological properties .
Properties
IUPAC Name |
5,6-dimethyl-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13-10-16-17(11-14(13)2)19(12-18-16)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOVTSHEMTVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5777837.png)
![3-{2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![[4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B5777850.png)

![N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B5777863.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)



